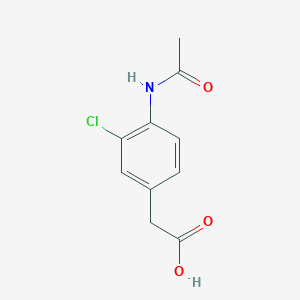![molecular formula C14H20BrNO3 B8523001 tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B8523001.png)
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylacetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate can be scaled up using flow microreactor systems. This method allows for a more efficient and sustainable synthesis compared to traditional batch processes. The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-bromophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(3-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 2-(3-methylphenyl)-1-hydroxypropan-2-ylcarbamate
Uniqueness
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H20BrNO3 |
|---|---|
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-6-5-7-11(15)8-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
Clé InChI |
SWLHDRKCODCUPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Methylpent-4-EN-1-YL)oxy]methyl}benzene](/img/structure/B8522921.png)


![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8522938.png)










